molecular formula C14H22ClN3 B13882682 4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline

4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline

Cat. No.: B13882682
M. Wt: 267.80 g/mol
InChI Key: HNWXMLNQZQAOAO-UHFFFAOYSA-N
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Description

4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a chloro-substituted aniline ring and a piperazine moiety, which is further substituted with an isopropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline typically involves multiple steps. One common method is the reaction of 4-chloro-3-nitrobenzyl chloride with 4-propan-2-ylpiperazine under basic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the chloro group can lead to the formation of the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-[(4-methylpiperazin-1-yl)methyl]aniline
  • 4-Chloro-3-[(4-ethylpiperazin-1-yl)methyl]aniline
  • 4-Chloro-3-[(4-isobutylpiperazin-1-yl)methyl]aniline

Uniqueness

4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.

Properties

Molecular Formula

C14H22ClN3

Molecular Weight

267.80 g/mol

IUPAC Name

4-chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline

InChI

InChI=1S/C14H22ClN3/c1-11(2)18-7-5-17(6-8-18)10-12-9-13(16)3-4-14(12)15/h3-4,9,11H,5-8,10,16H2,1-2H3

InChI Key

HNWXMLNQZQAOAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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